molecular formula C10H7FO2 B8313347 4-(4-Fluorophenoxy)-1-butyn-3-one

4-(4-Fluorophenoxy)-1-butyn-3-one

Cat. No. B8313347
M. Wt: 178.16 g/mol
InChI Key: ARUJVOKREAIMBP-UHFFFAOYSA-N
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Patent
US07223798B2

Procedure details

A solution of ethynylmagnesium bromide (0.5 M in THF, 508 mL, 254 mmol), was added slowly, as a stream down the side of the flask, to an ice water cooled solution of N-methoxy-N-methyl-2-(4-fluorophenoxy)ethanamide (20.00 g, 74 mmol) in THF (100 mL). After an additional 30 minutes at 0° C., the reaction mixture was poured into a vigorously stirred mixture of 1M NaH2SO4 (1700 mL) and ether (1 L). The layers were separated and the aqueous layer then extracted with ether (700 mL). The combined organic phases were washed with brine and dried over MgSO4, filtered, and concentrated under vacuum. The residue was purified by eluting through a plug of silica gel (10 cm×3 cm) with 1:4 ether:pet. ether to afford 27.65 g (91% yield) of 4-(4-fluorophenoxy)-1-butyn-3-one, a compound of formula (AA), as a low melting solid; 1H NMR (CDCl3) δ 3.40 (s, 1H), 4.70 (s, 2H), 6.85 (m, 2H), 7.0 (t, 2H) ppm.
Name
ethynylmagnesium bromide
Quantity
508 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2SO4
Quantity
1700 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
pet. ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Mg]Br)#[CH:2].CON(C)[C:8](=[O:18])[CH2:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1.CCOCC>C1COCC1>[F:17][C:14]1[CH:13]=[CH:12][C:11]([O:10][CH2:9][C:8](=[O:18])[C:1]#[CH:2])=[CH:16][CH:15]=1

Inputs

Step One
Name
ethynylmagnesium bromide
Quantity
508 mL
Type
reactant
Smiles
C(#C)[Mg]Br
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
CON(C(COC1=CC=C(C=C1)F)=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
NaH2SO4
Quantity
1700 mL
Type
reactant
Smiles
Name
Quantity
1 L
Type
reactant
Smiles
CCOCC
Step Three
Name
pet. ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer then extracted with ether (700 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
by eluting through a plug of silica gel (10 cm×3 cm) with 1:4 ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(OCC(C#C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27.65 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 209.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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